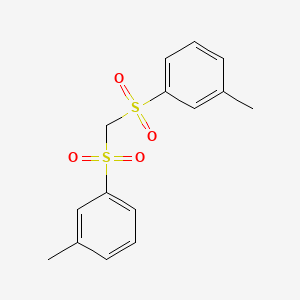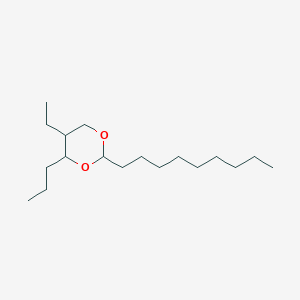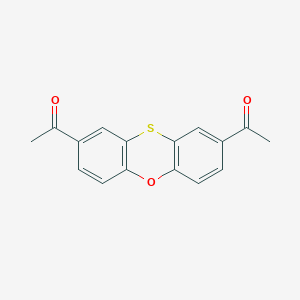
1-(8-Acetylphenoxathiin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Acetylphenoxathiin-2-yl)ethanone is an organic compound with the molecular formula C16H12O3S It is a derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure
Preparation Methods
The synthesis of 1-(8-Acetylphenoxathiin-2-yl)ethanone typically involves the acylation of phenoxathiin derivatives. One common method is the Friedel-Crafts acylation, where phenoxathiin reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(8-Acetylphenoxathiin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(8-Acetylphenoxathiin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy and safety as potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Acetylphenoxathiin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-(8-Acetylphenoxathiin-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylphenothiazine: Both compounds share a similar core structure but differ in their substituents.
Phenoxathiin: The parent compound of this compound, phenoxathiin, is a simpler structure without the acetyl group. It serves as a precursor for the synthesis of more complex derivatives.
Thiazoles: These compounds have a similar heterocyclic structure but contain nitrogen instead of oxygen.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its derivatives offer a wide range of applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
6164-33-6 |
|---|---|
Molecular Formula |
C16H12O3S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-(8-acetylphenoxathiin-2-yl)ethanone |
InChI |
InChI=1S/C16H12O3S/c1-9(17)11-3-5-13-15(7-11)20-16-8-12(10(2)18)4-6-14(16)19-13/h3-8H,1-2H3 |
InChI Key |
KZJDSILKHOJSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


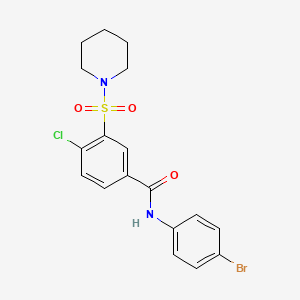
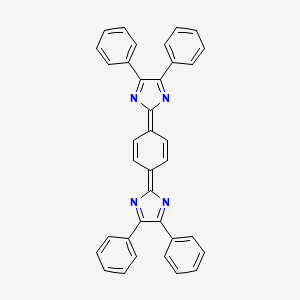
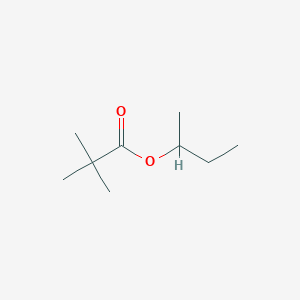
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
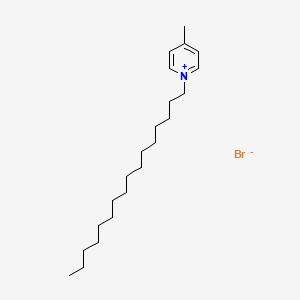
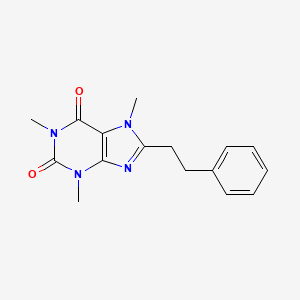

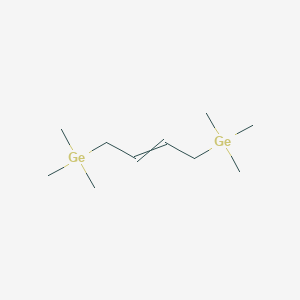
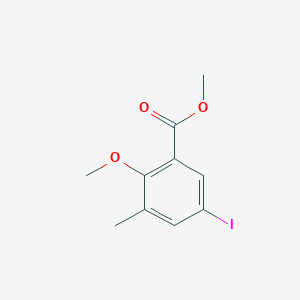

![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
